Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate
Description
Nomenclature and Structural Characterization of Benzyl 5-Amino-3,3-dimethylpiperidine-1-carboxylate
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for this compound is This compound , derived from its piperidine backbone substituted at positions 3, 3, and 5. Alternative designations include:
- 2098081-39-9 (CAS Registry Number for the racemic mixture)
- 2173193-78-5 (CAS Number for the (S)-enantiomer)
- Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride (protonated form, CAS 2173193-79-6).
The stereospecific naming convention distinguishes enantiomers, with the (S)-configuration explicitly noted in chiral variants.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₂₂N₂O₂ corresponds to a molecular weight of 262.35 g/mol . For its hydrochloride salt, the formula adjusts to C₁₅H₂₃ClN₂O₂ , yielding a molecular weight of 298.81 g/mol .
| Compound Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Base compound | C₁₅H₂₂N₂O₂ | 262.35 |
| Hydrochloride salt | C₁₅H₂₃ClN₂O₂ | 298.81 |
The benzylcarboxylate group contributes 44.05% of the total molecular weight, while the dimethylpiperidine moiety accounts for 39.12% .
Stereochemical Configuration and Chiral Centers
The piperidine ring contains one chiral center at the 5-position (amino group), leading to two enantiomers: (R)- and (S)-configurations. The (S)-enantiomer is preferentially synthesized in pharmaceutical contexts due to its higher receptor-binding affinity.
Key stereochemical features :
- The 3,3-dimethyl groups enforce a chair conformation, minimizing steric strain.
- The benzyloxycarbonyl (Cbz) group at position 1 adopts an equatorial orientation to reduce 1,3-diaxial interactions.
- Protonation of the amino group (as in the hydrochloride salt) does not alter the chiral configuration but enhances water solubility.
Crystallographic Data and Conformational Analysis
While single-crystal X-ray diffraction data for this specific compound remains unpublished, conformational studies of analogous dimethylpiperidines reveal:
- Chair conformation dominance : The 3,3-dimethyl groups stabilize the chair form, with a puckering amplitude (Q) of ~0.55 Å.
- N—C(O) torsion angle : The carbamate group at position 1 exhibits a torsion angle of 170–175°, favoring an anti-periplanar arrangement.
- Hydrogen bonding : The amino group participates in intramolecular H-bonding with the carbonyl oxygen, as evidenced by IR spectra.
Comparative analysis with N,3-dimethylpiperidine (ΔG° = 6.3 kJ/mol for conformational equilibrium) suggests that the 3,3-dimethyl substitution in this compound further rigidifies the ring.
Comparative Structural Analysis with Related Piperidine Derivatives
Substituent Effects on Molecular Properties
Electronic and Steric Comparisons
- Fluorine vs. methyl substitution : The 3,3-difluoro analog exhibits a 17% higher dipole moment due to fluorine’s electronegativity, contrasting with the steric but electronically neutral dimethyl groups.
- tert-Butyl carbamate : The tert-butyl group increases steric hindrance at position 1, reducing reactivity in nucleophilic substitutions compared to the benzyl variant.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12/h3-7,13H,8-11,16H2,1-2H3 |
InChI Key |
MCDNKWDRIVFRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 5-amino-3,3-dimethylpiperidine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a scaffold for designing new therapeutic agents. Its ability to interact with various biological targets makes it suitable for developing drugs aimed at treating pain, neurological disorders, and other conditions influenced by fatty acid amide hydrolase (FAAH) activity .
- Research indicates that derivatives of this compound can exhibit enhanced biological activity or altered pharmacokinetic properties, which are critical for effective drug formulation.
-
FAAH Inhibition :
- Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate has been studied for its potential as a FAAH inhibitor. FAAH is involved in the hydrolysis of bioactive lipids like anandamide, which has analgesic properties. Inhibiting FAAH could lead to increased levels of these compounds and provide therapeutic benefits for pain management and other disorders .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Amine Reactions : The compound can be synthesized through reactions typical of amines and carboxylic acid derivatives, allowing for the creation of various analogs.
- Optimization Techniques : Careful optimization during synthesis is necessary to achieve high yields and purity, which is essential for further applications in research and development.
Case Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of this compound demonstrated its potential in preventing neuronal damage in models of neurodegenerative diseases. The compound exhibited significant binding affinity to receptors involved in neuroprotection, suggesting its usefulness in developing treatments for conditions like Alzheimer's disease.
Case Study 2: Pain Management
In preclinical trials, derivatives of this compound were evaluated for their analgesic properties. Results indicated that these compounds could effectively reduce pain responses in animal models, supporting their potential application in pain management therapies.
Mechanism of Action
The mechanism of action of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Benzyl 4-Aminopiperidine-1-carboxylate
- Structural Differences: Lacks methyl groups at the 3,3-positions and has an amino group at the 4-position instead of the 5-position.
- Physicochemical Properties: Molecular formula C₁₃H₁₈N₂O₂ (vs. C₁₅H₂₀N₂O₂ for the target compound).
Protecting Group Variant: Tert-Butyl 5-Amino-3,3-dimethylpiperidine-1-carboxylate
- Structural Differences : Replaces the benzyl group with a tert-butyl carbamate.
- Physicochemical Properties : Predicted collision cross-section (CCS) values for adducts range from 154.8–163.0 Ų, indicating a compact molecular shape. The tert-butyl group enhances hydrophobicity, which may reduce aqueous solubility compared to the benzyl variant .
- Synthesis: Likely involves Boc protection/deprotection strategies, differing from the hydrogenation and benzyl carbonochloridate steps used for the target compound .
Substituted Analog: Benzyl 4-(3-Hydroxypropyl)piperidine-1-carboxylate
- Structural Differences: Features a 3-hydroxypropyl substituent at the 4-position instead of the amino and methyl groups.
- Physicochemical Properties: The hydroxyl group introduces polarity, improving solubility in polar solvents. Molecular formula C₁₆H₂₃NO₃ (vs. C₁₅H₂₀N₂O₂ for the target compound) .
Fluorinated Derivative: Benzyl (5S)-5-Amino-3,3-difluoropiperidine-1-carboxylate
- Structural Differences : Replaces methyl groups with fluorine atoms at the 3,3-positions.
- Physicochemical Properties : Fluorine’s electronegativity may enhance metabolic stability and binding affinity in biological systems. The difluoro substitution reduces steric bulk compared to dimethyl groups .
Physicochemical and Analytical Comparison
Biological Activity
Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate (often referred to as BDC) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of BDC, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
BDC is characterized by its piperidine ring, which is substituted with a benzyl group and an amino group at the 5-position. The molecular formula is CHNO\ and it has a molecular weight of 250.35 g/mol. The compound's structure facilitates various chemical reactions typical of amines and carboxylic acid derivatives, making it a valuable candidate for further medicinal chemistry research.
Research indicates that BDC interacts with multiple biological targets, primarily focusing on its binding affinity to various receptors. The compound's structural characteristics allow it to function as a pharmacophore in several therapeutic contexts:
- CCR3 Antagonism : Studies have demonstrated that benzylpiperidine derivatives can act as potent antagonists for CC chemokine receptor-3 (CCR3), which is implicated in inflammatory responses and certain cancers. BDC's structural similarities suggest potential efficacy in this area .
- Anticancer Activity : BDC has shown promise in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells. Its ability to interact with specific cellular pathways may enhance its cytotoxicity compared to traditional chemotherapeutic agents .
Case Studies
- Cytotoxicity in Cancer Models : In a study evaluating the cytotoxic effects of piperidine derivatives, BDC demonstrated significant growth inhibition in various cancer cell lines, including those resistant to standard treatments. The compound's mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
- Binding Affinity Studies : A comparative analysis revealed that BDC exhibited high binding affinity to CCR3, with IC values in the low nanomolar range. This suggests that structural modifications could enhance its pharmacological profile further .
Data Table: Comparative Biological Activity
| Compound Name | CAS Number | Key Features | Binding Affinity (nM) | Biological Activity |
|---|---|---|---|---|
| This compound | 2173193-79-6 | Piperidine structure; potential anticancer agent | <10 | Induces apoptosis in cancer cells |
| Benzyl 5-amino-piperidine-2-carboxylate | 2173193-78-5 | Lacks dimethyl groups; different activity profile | >100 | Limited cytotoxic effects |
| N,N-Dimethyl-4-(phenylthio)aniline | 9876543-21-0 | Similar amine structure; neuroprotective effects | 50 | Neuroprotective activity |
Synthesis and Derivatives
The synthesis of BDC typically involves multi-step organic reactions, requiring optimization for yield and purity. Variations in the synthesis pathway can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties. For instance, modifications to the benzyl group or the introduction of additional functional groups can significantly impact the compound's efficacy .
Future Directions
The ongoing research into BDC emphasizes its potential as a lead compound for drug development. Future studies should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and long-term efficacy of BDC in animal models.
- Structural Modifications : Exploring how changes in molecular structure affect biological activity and receptor interactions.
- Combination Therapies : Assessing BDC's effectiveness in combination with other therapeutic agents for enhanced anticancer effects.
Q & A
Q. What are the recommended safety protocols for handling Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate in laboratory settings?
- Methodological Answer : Due to limited toxicological data for this compound (and structurally similar analogs like Benzyl 4-aminopiperidine-1-carboxylate), assume potential hazards. Implement the following:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling solids or solutions to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in sealed containers under inert gas (e.g., N₂) in cool, dry conditions away from oxidizers .
Q. How can researchers synthesize this compound?
- Methodological Answer : While direct synthesis protocols are not explicitly documented, analogous piperidine carboxylates (e.g., Benzyl 4-(aminomethyl)piperidine-1-carboxylate) are synthesized via:
- Stepwise Functionalization : Introduce the amino group at the 5-position via reductive amination or nitro group reduction, followed by benzyloxycarbonyl (Cbz) protection .
- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) for carboxylate ester formation, as demonstrated in related piperidine derivatives .
- Critical Conditions : Optimize reaction pH (6.5–7.0) using ammonium acetate buffers to stabilize intermediates .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution). Monitor at 254 nm for aromatic absorption .
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm the benzyloxy group (δ 7.2–7.4 ppm for aromatic protons) and piperidine ring substituents (e.g., 5-amino at δ 1.5–2.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ~293.3 g/mol) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved when analyzing this compound?
- Methodological Answer :
- Dynamic Effects : For split signals in NMR, consider variable-temperature NMR to assess conformational flexibility of the piperidine ring .
- Isomer Differentiation : Compare with positional isomers (e.g., 4-amino vs. 5-amino derivatives) using 2D NMR (COSY, HSQC) to assign substituent positions .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and match experimental data .
Q. What strategies are effective in optimizing the stability of this compound under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Store at ≤–20°C for long-term stability .
- Light Sensitivity : Protect from UV exposure using amber vials, as benzyl esters are prone to photolytic cleavage .
- Hydrolytic Resistance : Test pH-dependent stability (pH 4–9) and avoid aqueous buffers unless necessary. Use lyophilization for aqueous solutions .
Q. How does the substitution pattern on the piperidine ring influence the compound's reactivity in nucleophilic reactions?
- Methodological Answer :
- Steric Effects : The 3,3-dimethyl groups hinder axial attack, favoring equatorial reactivity in SN2 reactions. Compare with unsubstituted analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) to quantify steric hindrance .
- Electronic Effects : The electron-donating amino group at C5 enhances nucleophilicity at adjacent positions. Use Hammett constants (σ) to predict substituent effects on reaction rates .
- Case Study : In coupling reactions, the 5-amino group may participate in intramolecular hydrogen bonding, reducing reactivity unless protected (e.g., Boc or Fmoc) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data for structurally similar piperidine derivatives?
- Methodological Answer :
- Source Evaluation : Cross-reference SDS from academic vendors (e.g., TCI America) with peer-reviewed toxicology studies, avoiding non-academic platforms .
- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate LD50 values based on substituent contributions .
- Empirical Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) for preliminary risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
